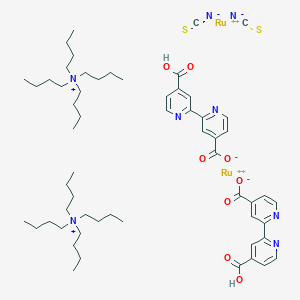

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

Description

The compound 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate is a ruthenium-based coordination complex with a multifunctional ligand system. Key features include:

- Ligand Structure: A pyridine-4-carboxylate backbone substituted at position 2 with a 4-carboxypyridin-2-yl group, forming a polydentate ligand capable of coordinating to Ru²⁺ via nitrogen and oxygen atoms.

- Coordination Sphere: Ru²⁺ is further ligated by two isothiocyanate (NCS⁻) groups.

- Counterion: Tetrabutylazanium (tetrabutylammonium, [N(C₄H₉)₄]⁺) balances the charge.

- Applications: Such Ru complexes are often explored in catalysis, photovoltaics (e.g., dye-sensitized solar cells), and sensors due to their tunable redox and optical properties .

Properties

Molecular Formula |

C58H86N8O8Ru2S2+2 |

|---|---|

Molecular Weight |

1289.6 g/mol |

IUPAC Name |

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate |

InChI |

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2 |

InChI Key |

QKXXEUYWTMJGOS-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate typically involves the coordination of ruthenium with bipyridine ligands. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the process may require heating to facilitate the coordination reaction .

Industrial Production Methods

The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate can undergo various types of chemical reactions, including:

Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .

Scientific Research Applications

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells

Mechanism of Action

The mechanism of action of this compound involves the coordination of ruthenium with bipyridine and isothiocyanate ligands, which allows it to participate in various redox reactions. The molecular targets and pathways involved include interaction with cellular components in biological systems, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylammonium;triisothiocyanate (CAS 359415-47-7)

- Molecular Formula : C₆₉H₁₁₇N₉O₆RuS₃

- Molecular Weight : 1365.98 g/mol

- Key Differences: Ligand Structure: The pyridine core has carboxylato groups at positions 2, 4, and 6, with two additional 4-carboxylato-2-pyridyl substituents at positions 2 and 5. This creates a hexadentate ligand system, offering more binding sites for Ru²⁺ compared to the target compound’s tridentate ligand . Isothiocyanate Groups: Three NCS⁻ ligands vs. two in the target compound. The increased NCS⁻ count may enhance light-harvesting efficiency but reduce thermal stability. Counterion: Shared tetrabutylammonium counterion, ensuring similar solubility in non-polar solvents.

Implications :

2-(4-Carboxy-2-pyridyl)pyridine-4-carboxylic acid;ruthenium(2+);tetrabutylazanium;diisothiocyanate (CAS 502693-09-6)

- Molecular Formula : C₄₂H₅₂N₆O₄RuS₂

- Molecular Weight : 870.10 g/mol

- Key Differences :

- Ligand Protonation State : The ligand here is 2-(4-carboxy-2-pyridyl)pyridine-4-carboxylic acid (protonated carboxyl groups), whereas the target compound features deprotonated carboxylate groups. This difference impacts solubility and Ru²⁺ coordination strength .

- Counterion : Shared tetrabutylazanium, but the lower molecular weight suggests a simpler ligand architecture.

Implications :

- The simpler structure may favor synthetic accessibility but limit functional versatility .

Tabulated Comparison of Key Features

Research Findings and Functional Insights

- Electronic Properties : The target compound’s two NCS⁻ ligands and carboxylate groups enable efficient electron injection into semiconductors, critical for photovoltaic applications. CAS 359415-47-7’s three NCS⁻ groups may further redshift absorption edges but introduce recombination risks .

- Stability : Protonated ligands (CAS 502693-09-6) are prone to hydrolysis under basic conditions, whereas deprotonated carboxylates (target compound) enhance aqueous stability .

- Synthetic Complexity : The hexadentate ligand in CAS 359415-47-7 requires meticulous synthesis, while the target compound’s simpler structure offers scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.